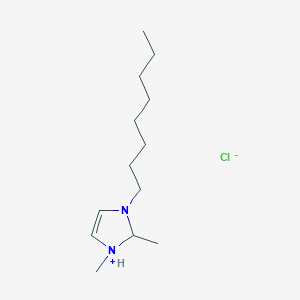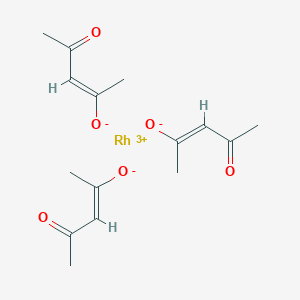
(E)-4-oxopent-2-en-2-olate;rhodium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(III) 2,4-pentanedionate, Premion™, 99.99% (metals basis), Rh 25.2% min: is a highly pure compound used extensively in various scientific and industrial applicationsC15H21O6Rh . This compound is characterized by its yellow to yellow-orange crystalline appearance and is primarily used as a catalyst in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Rhodium(III) 2,4-pentanedionate can be synthesized by reacting rhodium(III) nitrate with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of rhodium(III) nitrate with acetylacetone and adjusting the pH to around 4 using a sodium bicarbonate solution. The mixture is then heated to reflux, resulting in the formation of rhodium(III) 2,4-pentanedionate .
Industrial Production Methods: Industrial production of rhodium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and other separation techniques to achieve the desired 99.99% purity .
化学反应分析
Types of Reactions: Rhodium(III) 2,4-pentanedionate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, often serving as a catalyst.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can undergo ligand substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Reduced rhodium species.
Substitution: New rhodium complexes with different ligands.
科学研究应用
Rhodium(III) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some key applications include:
Chemistry: It is used as a catalyst in hydrogenation, hydrosilylation, and other organic transformations.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and in fuel cell technology.
作用机制
The mechanism by which rhodium(III) 2,4-pentanedionate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an active site for the reaction to occur, thereby lowering the activation energy. In biological systems, rhodium complexes can interact with biomolecules such as DNA, proteins, and enzymes, leading to various therapeutic effects .
相似化合物的比较
- Ruthenium(III) 2,4-pentanedionate
- Palladium(II) acetylacetonate
- Platinum(II) acetylacetonate
Comparison: Rhodium(III) 2,4-pentanedionate is unique due to its high catalytic activity and stability. Compared to ruthenium and palladium analogs, it often exhibits higher selectivity and efficiency in catalytic reactions. Its applications in hydrogenation and hydrosilylation are particularly noteworthy .
属性
IUPAC Name |
(E)-4-oxopent-2-en-2-olate;rhodium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOINFUDFBWCMX-MUCWUPSWSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
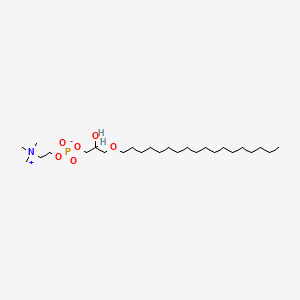
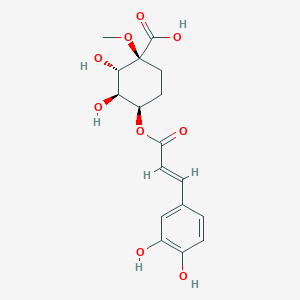
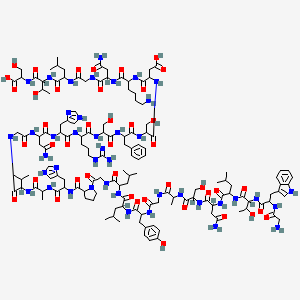
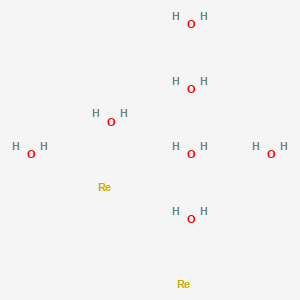
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B8083235.png)
![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)
![(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D](/img/structure/B8083255.png)
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)
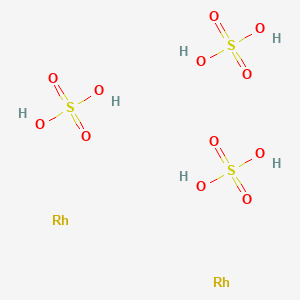
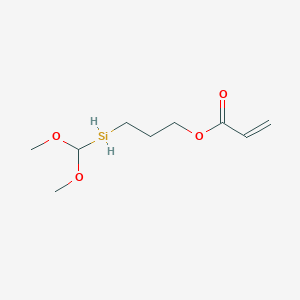

![(3R,3aS,6R,6aS)-6-[(4-methylbenzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B8083286.png)
![(R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8083287.png)
